2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
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Overview
Description
2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets might include kinases, proteases, or other enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxamide
- N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Uniqueness
The presence of both the 2,4-difluorophenyl and the trifluoromethyl groups in 2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N4O/c13-5-1-2-8(7(14)3-5)20-10(22)6-4-19-11(18)21-9(6)12(15,16)17/h1-4H,(H,20,22)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWBPDHVJWSBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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